Product packaging for 1-(Azepan-1-yl)propan-2-amine(Cat. No.:CAS No. 54151-46-1)

1-(Azepan-1-yl)propan-2-amine

Cat. No.: B2951434
CAS No.: 54151-46-1
M. Wt: 156.273
InChI Key: OBBYUKKVCZUXOY-UHFFFAOYSA-N
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Description

Contextualization within Amine and Heterocyclic Chemistry Research

Heterocyclic chemistry represents the largest and one of the most significant branches of organic chemistry, playing a crucial role in industrial and biological sciences. frontiersin.org The field is experiencing rapid growth in research interest, driven by the wide-ranging applications and functional utility of heterocyclic compounds. frontiersin.orgmdpi.com These molecules are fundamental components in many pharmaceuticals, agrochemicals, and veterinary products. mdpi.com Modern research in this area focuses on developing new methods to synthesize and modify heterocyclic structures to create novel molecules with unique properties. frontiersin.org A key area of this research is the functionalization of saturated cyclic amines, like the azepane ring found in 1-(Azepan-1-yl)propan-2-amine, to explore new areas of chemical space. frontiersin.org

Amines, a class of organic compounds containing nitrogen, are also central to medicinal chemistry. The combination of a heterocyclic amine structure, such as the seven-membered azepane ring, with another amine group on a side chain, as seen in this compound, creates a molecule with distinct chemical properties. The azepane ring provides a flexible, three-dimensional structure and a basic nitrogen atom, which can be crucial for interactions with biological targets. The primary amine on the propane (B168953) side chain offers a reactive site for further chemical modifications. This dual functionality places this compound firmly within the ongoing trend of creating structurally diverse molecules for scientific investigation. researchgate.net

Significance as a Research Compound and Building Block

This compound is primarily recognized for its role as a research chemical and a versatile building block in organic synthesis. hoelzel-biotech.comsigmaaldrich.com Its significance does not stem from widespread end-use applications but from its utility as a starting material or intermediate for constructing more complex molecules. pubcompare.ai Chemists use building blocks like this to introduce specific structural motifs—in this case, the azepanyl-propylamine fragment—into a larger target molecule.

The structure of this compound is particularly useful because it contains multiple reactive sites that can be selectively modified. This allows for the systematic development of new chemical entities and libraries of related compounds for screening purposes. The availability of specific stereoisomers, such as (2S)-1-(azepan-1-yl)propan-2-amine, further enhances its value as a building block, allowing for the synthesis of chiral molecules, which is often critical in pharmaceutical development. sigmaaldrich.com

Table 1: Chemical Properties of this compound

Property Data
Chemical Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol hoelzel-biotech.comamericanelements.com
IUPAC Name This compound americanelements.com
SMILES CC(CN1CCCCCC1)N americanelements.com
CAS Number 54151-46-1 americanelements.com

| Category | Research Chemical, Building Block hoelzel-biotech.com |

Overview of Potential Research Applications in Biomedical Sciences

While direct research on the biological activity of this compound is not extensively published, its structural components and the activities of closely related analogues point toward several potential areas of biomedical research. The azepane moiety is a feature in various biologically active compounds, and its inclusion is a strategy used in medicinal chemistry to explore interactions with biological systems.

The primary application of this compound in the biomedical field is as a precursor in drug discovery and development. Its structure is suitable for creating derivatives that could be investigated for various therapeutic purposes. For example, research on analogous compounds containing a six-membered piperidine (B6355638) ring instead of the seven-membered azepane ring suggests that this class of chemicals has potential in the development of therapeutic agents for neurological disorders. pubcompare.ai Similarly, other azepane-containing amines are being explored for their potential to interact with neurotransmitter systems. Furthermore, structurally similar ketones are used as intermediates to synthesize enzyme inhibitors, indicating that the amine derivative could be a key component in creating molecules that target specific enzymes. Therefore, the main role of this compound in biomedical science is to serve as a foundational element for the synthesis of novel compounds intended for pharmacological and biological evaluation. pubcompare.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B2951434 1-(Azepan-1-yl)propan-2-amine CAS No. 54151-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azepan-1-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(10)8-11-6-4-2-3-5-7-11/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBYUKKVCZUXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Azepan 1 Yl Propan 2 Amine

Established Synthetic Pathways for 1-(Azepan-1-yl)propan-2-amine

The construction of this compound can be achieved through several established synthetic routes, primarily involving the formation of a new carbon-nitrogen bond between the azepane ring and the propan-2-amine side chain.

Direct Synthesis Approaches

Direct synthesis of the target compound often employs reductive amination or nucleophilic substitution reactions. Reductive amination, a powerful tool in amine synthesis, typically involves the reaction of azepane with an appropriate carbonyl compound, such as aminoacetone or a protected equivalent, in the presence of a reducing agent. organic-chemistry.org This one-pot reaction forms an intermediate imine or enamine that is subsequently reduced to the final amine product.

Alternatively, the nucleophilic substitution pathway involves the alkylation of azepane with a propan-2-amine derivative bearing a suitable leaving group, for instance, 1-chloro-propan-2-amine or 1-bromo-propan-2-amine. The nitrogen atom of the azepane ring acts as a nucleophile, displacing the leaving group to form the desired C-N bond.

Starting Material 1Starting Material 2Reagents/CatalystConditionsProductRef.
AzepaneAminoacetoneNaBH(OAc)₃, Acetic AcidDichloroethane, RTThis compound organic-chemistry.org
Azepane1-Chloropropan-2-amineK₂CO₃, NaIAcetonitrile, RefluxThis compoundN/A

Precursor Chemistry and Intermediate Utility

The synthesis of this compound relies on the availability of key precursors. Azepane itself can be synthesized through various methods, including ring-expansion reactions of smaller cyclic compounds like piperidine (B6355638) or cyclization of linear precursors. researchgate.netrsc.org

The propan-2-amine side chain is typically introduced using precursors like 1-aminopropan-2-ol (B43004) or propylene (B89431) oxide. wikipedia.org 1-Aminopropan-2-ol, a chiral amino alcohol, can be prepared by the addition of aqueous ammonia (B1221849) to propylene oxide. wikipedia.org This precursor is valuable as the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution by azepane.

PrecursorTransformationIntermediate/ProductUtilityRef.
1-Aminopropan-2-olTosylation (TsCl, Pyridine)1-Amino-2-tosyloxypropanePrecursor for nucleophilic substitution wikipedia.org
Propylene OxideRing-opening with Ammonia1-Aminopropan-2-olKey building block for the side chain wikipedia.org

Advanced Synthetic Strategies for Azepane-Containing Amines

Cyclocondensation and Ring-Forming Reactions

The formation of the azepane ring itself is a critical step. Various ring-closing reactions are employed, including intramolecular reductive amination and ring-closing metathesis (RCM). nih.govnih.gov Intramolecular reductive amination of linear amino-aldehydes or amino-ketones can provide a direct route to the azepane skeleton. researchgate.net This method is particularly useful for creating substituted azepanes. Another powerful technique is the dearomative ring-expansion of nitroarenes, which can transform a six-membered aromatic ring into a seven-membered azepane ring system under photochemical conditions. rwth-aachen.de

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. researchgate.net Stereoselective methods aim to control the formation of new stereocenters during the synthesis. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysts. us.esmdpi.com

For instance, the stereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines is a well-established method for creating chiral amines. mdpi.com Similarly, osmium-catalyzed tethered aminohydroxylation has been used to synthesize heavily hydroxylated azepane derivatives with high stereocontrol, followed by an intramolecular reductive amination to form the ring. nih.govacs.org

Investigation of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is primarily dictated by the two nitrogen atoms: the tertiary amine within the azepane ring and the primary amine of the side chain. Both are nucleophilic and basic, but the primary amine is generally more reactive in reactions like acylation and alkylation due to less steric hindrance.

The lone pair of electrons on the nitrogen atoms allows them to participate in a variety of chemical transformations. For example, the primary amine can readily react with aldehydes and ketones to form imines, or with acyl chlorides and anhydrides to form amides. The tertiary amine of the azepane ring can also undergo reactions such as quaternization with alkyl halides. The azepine ring itself can undergo cycloaddition reactions, such as the Diels-Alder reaction, at the C2-C5 positions. slideshare.netslideshare.net

Mechanistically, many reactions involving azepane derivatives proceed through pathways common to amine chemistry. For example, the ring expansion of aryl azides to form azepines involves the formation of a nitrene intermediate. researchgate.net The subsequent reactions of the azepine ring are influenced by its non-planar conformation, which it adopts to relieve the instability of a planar, anti-aromatic 8π electron system. slideshare.netslideshare.net

Amine Functional Group Transformations

The primary amine group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common reactions involve nucleophilic attack by the amine nitrogen on an electrophilic center.

Key transformations include:

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield N-[1-(azepan-1-yl)propan-2-yl]acetamide. This type of reaction is fundamental in modifying the electronic and steric properties of the amine.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. This transformation is particularly relevant in medicinal chemistry, as seen in the synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which are inhibitors of the glycine (B1666218) transporter 1 (GlyT1). researchgate.net

Alkylation and Reductive Amination: The primary amine can be alkylated using alkyl halides, although this method can sometimes lead to over-alkylation. youtube.com A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride to yield a secondary amine. youtube.com This process allows for the systematic extension of the carbon chain or the introduction of various substituents.

These transformations are crucial for creating derivatives with altered physicochemical properties, which is a key strategy in fields like drug discovery.

TransformationReagent ExampleProduct Type
AcylationAcetic AnhydrideAmide
SulfonylationBenzenesulfonyl ChlorideSulfonamide
Reductive AminationAcetone, Sodium CyanoborohydrideSecondary Amine

Azepane Ring Modification Studies

The azepane ring, a seven-membered saturated heterocycle, is a structural motif found in numerous bioactive molecules. nih.govresearchgate.net Its modification is a subject of study aimed at fine-tuning molecular properties. However, direct modification of the saturated carbocyclic backbone of a pre-existing azepane ring is often challenging compared to its de novo synthesis. nih.govresearchgate.net

Research in this area often focuses on transformations involving the tertiary amine or adjacent carbon atoms:

N-Oxidation: The tertiary nitrogen of the azepane ring can be oxidized using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This transformation alters the polarity and basicity of the molecule.

Ring Cleavage/Metabolic Lability: The azepane moiety can be susceptible to metabolic degradation, particularly through oxidation of the carbon atom alpha to the nitrogen. nih.gov Cytochrome P450 (CYP) enzymes can catalyze this oxidation, forming an unstable intermediate that can lead to cleavage of the azepane ring. nih.govnih.gov This metabolic instability has prompted studies where the azepane ring is replaced with more robust structures, such as an adamantanamine moiety, to improve the pharmacokinetic profile of lead compounds. nih.govnih.gov

Ring Expansion and Contraction: While less common for a pre-formed azepane in a complex molecule, general methodologies for ring expansion of smaller heterocycles (like piperidines) or contraction of larger rings are known in synthetic chemistry. nih.govresearchgate.net These methods, however, are typically employed during the synthetic construction of the heterocyclic system rather than as a modification of a final product.

The conformational flexibility of the azepane ring is a key determinant of its bioactivity, and modifications can bias the ring to adopt a specific, more active conformation. lifechemicals.com

Modification TypePotential Reagent/ProcessOutcome
N-Oxidationm-CPBAAzepane N-oxide formation
α-Carbon OxidationCytochrome P450 enzymesRing cleavage intermediate
Ring ReplacementSynthetic substitutionIntroduction of a different cyclic moiety (e.g., adamantane)

Degradation Pathways and Chemical Stability

The chemical stability of this compound is a critical parameter, particularly for its storage and application. Degradation can occur through several pathways, primarily involving oxidation and thermal stress. The presence of two amine groups and the cyclic structure dictates its degradation profile.

Oxidative Degradation: Similar to other amines, this compound is susceptible to oxidative degradation. The tertiary amine within the azepane ring is a likely site for initial oxidation. As observed in metabolic studies of structurally related compounds, oxidation at the α-carbon of the azepane ring can lead to ring-opening products. nih.gov The presence of oxygen, especially at elevated temperatures or in the presence of metal ions, can accelerate this process. unit.no Degradation products can include smaller amines, aldehydes, and carboxylic acids resulting from the fragmentation of the parent molecule. nih.gov

Thermal Degradation: In the absence of oxygen, the molecule may exhibit greater stability. However, at elevated temperatures, thermal degradation can occur. For alkanolamines, common thermal degradation pathways involve intermolecular reactions to form larger compounds or intramolecular cyclization and elimination reactions. researchgate.net While this compound is not an alkanolamine, the principles of amine degradation at high temperatures suggest that fragmentation or rearrangement could occur. General studies on amine stability indicate that degradation leads to a variety of products, including ammonia and smaller alkylamines. nih.govunit.no

ConditionPrimary Degradation SitePotential Degradation Products
Oxidative Stressα-Carbon of Azepane Ring, Primary AmineRing-opened products, aldehydes, smaller amines, ammonia
Thermal StressC-N bonds, C-C bondsFragmented amines, ammonia, unsaturated compounds

Structure Activity Relationship Sar Studies of 1 Azepan 1 Yl Propan 2 Amine and Its Analogues

Exploration of Molecular Architecture and Conformation

The molecular architecture of 1-(Azepan-1-yl)propan-2-amine is characterized by two key components: a saturated seven-membered azepane heterocycle and a flexible propan-2-amine side chain. The azepane ring, unlike the more rigid five-membered (pyrrolidine) or six-membered (piperidine) rings, possesses significant conformational flexibility. It can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. This conformational adaptability can be crucial for its biological activity, allowing the molecule to orient itself optimally within a biological target's binding site.

Impact of Azepane Ring Modifications on Biological Activity

Modifications to the azepane ring are a critical area of SAR studies, as substituents can alter the compound's size, shape, lipophilicity, and electronic properties. The azepane scaffold is found in a number of pharmacologically active compounds, and its synthesis and functionalization are of significant interest to organic chemists. researchgate.net

Research on related scaffolds shows that adding substituents to the cyclic amine ring directly impacts biological activity. For instance, in studies of similar bioactive amines, introducing small alkyl or functional groups at various positions on the ring can lead to significant changes in potency. The position and nature of these substituents are crucial. A substituent might provide a beneficial steric interaction that enhances binding, or it could introduce steric hindrance that prevents the molecule from fitting into the active site. The electronic effects of substituents (electron-donating or electron-withdrawing) can also modify the basicity of the tertiary amine, which can be critical for ionic interactions with biological targets.

Table 1: Hypothetical SAR Data for Azepane Ring Modifications
AnalogueModification on Azepane RingRelative Biological Activity (%)
Parent CompoundNone (Unsubstituted)100
Analogue A2-Methyl75
Analogue B3-Methyl110
Analogue C4-Phenyl150
Analogue D4-Hydroxy90

This table presents hypothetical data to illustrate SAR principles. Actual values would be determined experimentally.

Role of the Propan-2-amine Moiety in Modulating Activity

The propan-2-amine side chain is a vital pharmacophore for many classes of biologically active molecules. Its primary amine group is typically protonated at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor or enzyme active site.

SAR studies often involve modifying this side chain to probe its importance:

Chain Length: Altering the length of the carbon chain (e.g., changing from propan-amine to ethan-amine or butan-amine) can determine the optimal distance between the cyclic amine and the primary amine for target engagement.

Methyl Group: The methyl group on the second carbon of the propane (B168953) chain provides steric bulk and creates a stereocenter. Its presence and orientation are often crucial for activity. Removing this group or shifting its position can drastically alter potency and selectivity.

Amine Substitution: N-alkylation of the primary amine (e.g., converting it to a secondary or tertiary amine) typically reduces activity if a primary amine is essential for a specific hydrogen-bonding network with the target.

Studies on similar structures, such as 1-heteroarylpropan-2-ones, have demonstrated that the propan-2-one core is essential for activity, and modifications around it significantly impact potency. nih.gov This highlights the general importance of the three-carbon chain and its functional group in defining the interaction with biological targets.

Table 2: Hypothetical SAR Data for Propan-2-amine Moiety Modifications
AnalogueSide Chain ModificationRelative Biological Activity (%)
Parent Compound-CH2-CH(NH2)-CH3100
Analogue E-CH2-CH2-NH2 (Ethanamine)40
Analogue F-CH2-CH(NH2)-CH2CH3 (Butan-2-amine)95
Analogue G-CH2-C(CH3)2-NH2 (Neopentylamine)25
Analogue H-CH2-CH(NHCH3)-CH3 (N-Methylated)15

This table presents hypothetical data to illustrate SAR principles. Actual values would be determined experimentally.

Comparative SAR Analysis with Related Cyclic Amine Scaffolds

A powerful method for understanding the role of the azepane ring is to compare the activity of this compound with analogues containing different cyclic amine scaffolds, such as pyrrolidine (B122466) (five-membered ring) and piperidine (B6355638) (six-membered ring). researchgate.net Such comparisons reveal how ring size, and the resulting conformational constraints, affect the molecule's ability to bind to its target.

Pyrrolidine (5-membered ring): This ring is relatively planar and rigid. A pyrrolidine analogue would be more constrained than the azepane version. If high activity is retained, it suggests that a more rigid conformation is tolerated or even preferred by the biological target. nih.gov

Piperidine (6-membered ring): This ring is less flexible than azepane but more so than pyrrolidine, typically adopting a stable chair conformation. Piperidine is a very common scaffold in drug design. researchgate.net Comparing the piperidine analogue's activity can indicate whether the increased conformational freedom of the seven-membered azepane ring is advantageous or detrimental. A decrease in activity with the azepane ring could suggest an entropic penalty upon binding, where the flexible molecule must "pay" a higher energy cost to lock into the correct binding conformation. Conversely, an increase in activity might imply that the larger ring allows for better access to or a more optimal fit within the binding pocket.

Table 3: Hypothetical Comparative SAR of Different Cyclic Amine Scaffolds
CompoundCyclic Amine ScaffoldRing SizeRelative Biological Activity (%)
Pyrrolidine AnaloguePyrrolidine580
Piperidine AnaloguePiperidine6120
Parent CompoundAzepane7100

This table presents hypothetical data to illustrate SAR principles. Actual values would be determined experimentally.

This comparative analysis is essential for scaffold hopping—a strategy used in drug design to replace a core molecular structure with a different one while retaining similar biological activity, potentially to improve properties like selectivity or metabolic stability.

Mechanistic Investigations of Biological Activity: Focus on 1 Azepan 1 Yl Propan 2 Amine

Enzyme Interaction and Modulation Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. This section examines the available data on 1-(Azepan-1-yl)propan-2-amine's role in enzyme reactivation and its broader inhibition profile.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE by organophosphorus compounds can lead to severe toxic effects. The reactivation of inhibited AChE is a key therapeutic strategy. Typically, reactivators are nucleophilic compounds, most commonly oximes, that work by cleaving the phosphate group from the active site of the enzyme. nih.govmdpi.comnih.gov The positive charge of the quaternary nitrogen in the pyridinium ring of many oxime reactivators, such as pralidoxime (2-PAM), helps to position the molecule within the enzyme's active site. nih.gov However, this charge also hinders their ability to cross the blood-brain barrier. nih.gov

Despite the established mechanisms for other compounds, a review of the scientific literature reveals a lack of specific studies investigating this compound as a reactivator of acetylcholinesterase. Therefore, its specific mechanisms and efficacy in this context remain uncharacterized.

Receptor Ligand Binding and Functional Profiling

The interaction of a compound with various receptors determines its pharmacological profile. This section explores the binding affinities and selectivity of this compound and related compounds for specific receptor systems.

Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intracellular proteins involved in a variety of cellular functions and are considered targets for therapeutic intervention in several central nervous system disorders. researchgate.net High-affinity sigma-1 receptor ligands typically contain a basic amine site, which is crucial for forming an electrostatic bond with the receptor, flanked by two hydrophobic groups. nih.gov The structure of this compound contains these general features.

However, specific binding affinity data (such as Ki values) for this compound at either the sigma-1 or sigma-2 receptor are not available in the current body of scientific literature. Therefore, its potency and selectivity for these receptors have not been experimentally determined.

Research into structurally related azepane amines has revealed interactions with other important receptor systems, notably the histamine H3 (H3R) and serotonin 5-HT6 (5-HT6R) receptors.

Histamine H3 Receptor (H3R): Novel biphenyloxy-alkyl derivatives of azepane have been synthesized and evaluated for their binding properties at the human histamine H3 receptor. nih.gov Several of these compounds have demonstrated high affinity. For example, 1-(6-(3-phenylphenoxy)hexyl)azepane showed a Ki value of 18 nM. nih.gov Another related compound, 1-(5-(4-phenylphenoxy)pentyl)azepane, had a Ki of 34 nM. nih.gov These findings indicate that the azepane moiety is a viable scaffold for developing potent H3R ligands.

Serotonin 5-HT6 Receptor (5-HT6R): The 5-HT6 receptor is a target for cognitive enhancement in conditions like Alzheimer's disease. researchgate.net The development of ligands for this receptor has included various chemical scaffolds. Studies on tricyclic azepine derivatives have led to compounds with high 5-HT6 receptor affinity. nih.gov While these are structurally distinct from this compound, they demonstrate that the broader azepine/azepane ring system is present in potent 5-HT6R ligands. For example, certain benzoxazole derivatives containing a basic amine have been identified as potent 5-HT6 ligands. Additionally, some 1,3,5-triazine derivatives have shown high potency, with Ki values as low as 11 nM and 13 nM for specific compounds. nih.gov

The table below summarizes the binding affinities of some related azepane derivatives at these receptors.

Compound NameReceptor TargetBinding Affinity (Ki)
1-(6-(3-phenylphenoxy)hexyl)azepaneHistamine H318 nM
1-(5-(4-phenylphenoxy)pentyl)azepaneHistamine H334 nM
MST4 (related triazine derivative)Serotonin 5-HT611 nM
Compound 3 (related triazine derivative)Serotonin 5-HT613 nM

This table presents data for structurally related compounds to provide context for the potential receptor interactions of azepane-containing molecules.

Cellular Effects and Molecular Pathways (in vitro, non-human)

The investigation of a compound's effects at the cellular level is crucial for understanding its mechanism of action. This includes studying its impact on cell viability, signaling pathways, and other cellular processes in non-human, in vitro models.

A comprehensive search of the scientific literature did not yield any specific studies detailing the in vitro cellular effects or molecular pathway modulation of this compound in non-human cell lines or tissues. Research in this area is necessary to elucidate the compound's potential biological activities at a cellular level. General in vitro toxicology and pharmacology platforms exist to test chemicals for bioactivity across a range of cellular and molecular targets, which could be applied to this compound in future studies. nih.gov

Cytotoxic and Antiproliferative Activity in Cell Lines

The azepane ring is a component of several synthetic compounds that exhibit significant cytotoxic and antiproliferative effects against various cancer cell lines. Notably, a series of A-ring azepano-triterpenoids have demonstrated potent activity.

In a comprehensive screening, these derivatives were tested against a panel of five human cancer cell lines. One of the most active compounds, an azepanoallobetulinic acid amide derivative, showed broad-spectrum cytotoxicity with EC50 values as low as 0.88 µM for FaDu (hypopharyngeal carcinoma) cells. nih.gov Further evaluation by the National Cancer Institute (NCI) against 60 different human cancer cell lines revealed that several azepano-triterpenoids displayed growth inhibitory (GI50) activity at submicromolar concentrations (0.20–0.94 μM) and cytotoxic activity (LC50) in the low micromolar range (1–6 μM). nih.govnih.gov

Specifically, certain derivatives showed a degree of selectivity towards particular cancer types. For instance, selectivity was observed for cell lines representing leukemia, colon cancer, and ovarian cancer. nih.govnih.gov Another study on A-azepano-betulinic amides found them to be 4 to 5 times more active than the standard chemotherapy drug doxorubicin against colon cancer (HCT-15) and ovarian cancer (NCI/ADR-RES) cell lines, with GI50 values ranging from 0.57 µM to 14.30 µM. researchgate.net These findings underscore the importance of the azepane moiety in the design of novel cytotoxic agents.

Investigation of Apoptosis and Cellular Metabolism Modulation

Compounds incorporating the azepane structure have been shown to induce cancer cell death primarily through apoptosis. Flow cytometry experiments performed on an azepanoallobetulinic acid amide derivative demonstrated that it acts mainly by inducing apoptosis (44.3%) and late apoptosis (21.4%) in A375 malignant melanoma cells after 48 hours of incubation. nih.govnih.gov

Further studies have differentiated the mechanisms of related azepane-containing compounds. For example, azepano-betulinic cyclohexyl-amide was found to induce apoptosis in both tumor and normal cells, indicating a cytotoxic mechanism. In contrast, a similar compound, azepano-betulin, primarily triggered cell cycle arrest in cancerous cells, suggesting a cytostatic mode of action. researchgate.net In another context, novel derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol, designed as PARP-1 inhibitors, were also shown to effectively induce apoptosis in A549 lung cancer cells. nih.gov This body of evidence suggests that the azepane scaffold can be a key element in molecules designed to modulate cell cycle and induce programmed cell death.

Neuroprotective Mechanisms at the Cellular Level

The investigation of azepane-containing compounds has also extended to their potential neuroprotective effects. While direct cellular neuroprotection studies on this compound are not available, related heterocyclic structures have shown promise. For instance, certain condensed 1,4-benzoxazepines have demonstrated neuroprotective activity in an oxygen-glucose deprivation-induced neurotoxicity model using human neuroblastoma SH-SY5Y cells. researchgate.net The structural similarity suggests that the seven-membered ring system could be a valuable scaffold for developing neuroprotective agents. The neuroprotective potential of various natural compounds is an active area of research, with a critical focus on their ability to cross the blood-brain barrier to exert their effects. nih.gov

In Vitro Pharmacological Characterization

The pharmacological profile of compounds containing the azepane moiety has been evaluated through various in vitro assays to determine their potential as therapeutic agents, particularly for central nervous system (CNS) targets.

Membrane Permeability Assays (e.g., Blood-Brain Barrier models in vitro)

A critical factor for CNS-acting drugs is the ability to cross the blood-brain barrier (BBB). nih.gov The inclusion of an azepane ring in a molecule appears to be compatible with BBB penetration. In vitro permeability is often assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). nih.gov

Studies on a series of indoloazepinone-constrained oligomers explored their permeability in an in vitro cell-based human BBB model. One of the tested compounds, Ac-[L-Aia-L-Arg]4-NH2, showed significant permeation, which suggests a potential for active transport across the BBB. researchgate.net While many factors influence BBB permeability, such as lipophilicity and polar surface area, these findings indicate that the azepane structure does not inherently prevent it. mdpi.comnih.gov

Binding Affinity and Efficacy Determinations

The azepane moiety has been incorporated into ligands for various receptors and transporters in the CNS. The structure-activity relationship (SAR) studies of these compounds provide insight into the contribution of the azepane ring to binding affinity and efficacy.

For example, substituted 2-oxo-azepane derivatives have been developed as potent, low nanomolar inhibitors of gamma-secretase, a key enzyme in Alzheimer's disease. nih.gov In a different study, a series of novel erythrina derivatives containing a benzo[c]azepine core were synthesized as PARP-1 inhibitors. The most potent compound exhibited an IC50 value of 19.24 nM for PARP-1, demonstrating high efficacy. nih.gov These examples highlight the utility of the azepane scaffold in designing potent and specific inhibitors for CNS-related enzyme targets.

Computational Chemistry and Molecular Modeling of 1 Azepan 1 Yl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic molecules with a high degree of accuracy. nih.gov

A detailed computational analysis of 1-(Azepan-1-yl)propan-2-amine would involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). Mulliken charge analysis would provide quantitative values for the partial charges on each atom, offering further insight into the molecule's polarity and intermolecular interaction potential.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates the energy of the outermost electrons; higher values suggest a greater tendency to donate electrons.
LUMO Energy1.5 eVIndicates the energy of the lowest available electron orbital; lower values suggest a greater tendency to accept electrons.
HOMO-LUMO Gap (ΔE)7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.1 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and interaction with polar molecules.
Mulliken Charge on N (amine)-0.45 eThe negative charge on the primary amine nitrogen suggests it is a likely site for protonation and hydrogen bonding.
Mulliken Charge on N (azepane)-0.38 eThe negative charge on the tertiary amine nitrogen within the azepane ring also indicates its potential as a hydrogen bond acceptor.

Note: The data in this table is illustrative and represents typical values that might be obtained from quantum chemical calculations for a molecule of this nature. Specific values would require dedicated computational studies.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are powerful predictive tools. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific interactions that stabilize the complex.

The process would involve docking the 3D structure of this compound into the active site of a selected biological target, such as a G-protein coupled receptor or an enzyme. The docking algorithm would generate multiple binding poses, which are then scored based on a function that estimates the binding free energy.

Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. These simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other's presence and the role of solvent molecules in the binding process.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Target Protein

ParameterResult
Binding Affinity (Score)-8.5 kcal/mol
Key Interacting ResiduesAsp112, Phe234, Trp301
Types of InteractionsHydrogen Bond: The primary amine group of the ligand forms a hydrogen bond with the carboxylate side chain of Asp112.Hydrophobic Interactions: The azepane ring and the propyl chain of the ligand engage in hydrophobic interactions with the aromatic rings of Phe234 and Trp301.
MD Simulation Stability (RMSD)The Root Mean Square Deviation (RMSD) of the ligand in the binding pocket remains below 2 Å over a 100 ns simulation, suggesting a stable binding mode.

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking and dynamics simulations.

In Silico Prediction of Biological Activity and Receptor Binding

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity of compounds and prioritize them for synthesis and experimental testing. nih.gov These predictions can be based on the similarity of the compound to known active molecules (ligand-based methods) or on its predicted interaction with biological targets (structure-based methods).

For this compound, a range of biological activities could be predicted using various computational models. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could be used to estimate its potential efficacy against various targets. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, could also be employed to screen for potential targets.

Table 3: Predicted Biological Activities of this compound from In Silico Screening

Target ClassPredicted ActivityPrediction ConfidenceMethod of Prediction
Monoamine Oxidase (MAO)InhibitorModerateSimilarity search against known MAO inhibitors, identifying the primary amine as a potential pharmacophoric feature.
Sigma ReceptorsLigandModerate3D pharmacophore mapping, matching the spatial arrangement of the amine and hydrophobic regions to known sigma receptor ligands.
Muscarinic Acetylcholine ReceptorsAntagonistLowBased on general structural motifs common in some muscarinic antagonists, but lacking specific key features for high-affinity binding.

Note: These predictions are purely computational and require experimental validation to be confirmed.

Conformational Landscape Analysis and Stereochemical Impact

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape and conformational preferences. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. chemistrysteps.com

Furthermore, the propan-2-amine side chain contains a chiral center at the second carbon atom, meaning the molecule exists as a pair of enantiomers: (R)-1-(azepan-1-yl)propan-2-amine and (S)-1-(azepan-1-yl)propan-2-amine. It is well-established that enantiomers can have vastly different biological activities and metabolic profiles, as they interact differently with the chiral environment of biological macromolecules. A thorough conformational analysis would involve mapping the potential energy surface by rotating the key dihedral angles and calculating the relative energies of the resulting conformers for both the (R) and (S) enantiomers.

Table 4: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionRelative Energy (kcal/mol)Population at 298 K (%)
Azepane (Chair) - Side Chain (Staggered)0.0065%
Azepane (Twist-Chair) - Side Chain (Staggered)1.2020%
Azepane (Chair) - Side Chain (Eclipsed)2.5010%
Azepane (Boat) - Side Chain (Staggered)3.805%

Note: This data is illustrative, representing a plausible energy distribution for the conformers of a molecule with these structural features. The actual energy differences would need to be determined by computational analysis.

Analytical Method Development and Characterization for 1 Azepan 1 Yl Propan 2 Amine

Validation of Analytical Methods

The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing a high degree of reliability and accuracy for the analysis of 1-(Azepan-1-yl)propan-2-amine. biopharminternational.comslideshare.net The validation process involves a series of experiments to evaluate the method's performance characteristics, demonstrating that it is fit for purpose. biopharminternational.com This process adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Food and Drug Administration (FDA) guidance documents. biopharminternational.comfda.govgmp-compliance.org The validation parameters typically assessed include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. loesungsfabrik.degmp-compliance.org

Specificity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de For the analysis of this compound, this would involve demonstrating that the method can distinguish it from structurally similar compounds, potential precursors, and synthetic by-products.

In a chromatographic method, for instance, specificity is demonstrated by showing that the peak for this compound is well-resolved from other components. This can be achieved by analyzing a sample containing a mixture of this compound and structurally related substances. clinmedjournals.org The resolution between the analyte peak and the closest eluting peak should be greater than a predefined value, typically 1.5, to ensure adequate separation.

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. loesungsfabrik.de The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. loesungsfabrik.de

To establish linearity, a series of at least five standard solutions of this compound at different concentrations would be prepared and analyzed. clinmedjournals.org The results, typically the instrument response versus the analyte concentration, are then plotted to create a calibration curve. The linearity is evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. clinmedjournals.orgclinmedjournals.org

Table 1: Illustrative Linearity Data for this compound Analysis

Concentration (µg/mL)Instrument Response (Peak Area)
1015,234
2537,890
5075,123
75112,456
100150,987
Correlation Coefficient (r) 0.9998
Coefficient of Determination (r²) 0.9996

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. loesungsfabrik.de It is typically determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) or by spiking a blank matrix with a known amount of the analyte.

The accuracy is assessed at a minimum of three concentration levels covering the specified range, with multiple replicates at each level. hpst.cz The agreement between the measured value and the true value is expressed as the percentage recovery.

Table 2: Example of Accuracy Assessment for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
20.019.899.0
50.050.5101.0
80.079.299.0
Average Recovery (%) 99.7

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. loesungsfabrik.de Precision is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. clinmedjournals.org It is determined by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or by a minimum of six determinations at 100% of the test concentration. clinmedjournals.org

Intermediate Precision: This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. clinmedjournals.org The results are statistically compared to assess the impact of these variations on the method's precision.

The precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the series of measurements.

Table 3: Illustrative Precision Data for this compound Analysis

ParameterConcentration (µg/mL)RSD (%)
Repeatability 50.0 (n=6)< 1.0
Intermediate Precision (Day 1 vs. Day 2) 50.0< 2.0
Intermediate Precision (Analyst 1 vs. Analyst 2) 50.0< 2.0

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrjournals.org The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iosrjournals.org

The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. hpst.cz Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 4: Example LOD and LOQ Values for an Analytical Method

ParameterValue
Limit of Detection (LOD) 2.3 µg/mL
Limit of Quantitation (LOQ) 7.7 µg/mL

Robustness

Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. loesungsfabrik.de For a High-Performance Liquid Chromatography (HPLC) method, for example, variations could include changes in the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. The effect of these variations on the analytical results is evaluated to determine the method's robustness.

In Vitro Metabolism Studies of 1 Azepan 1 Yl Propan 2 Amine

Metabolic Stability in Sub-Cellular Fractions (e.g., liver microsomes)

The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its persistence in the body. This is often assessed using in vitro systems such as liver microsomes, which are rich in drug-metabolizing enzymes. springernature.comwuxiapptec.com For cyclic amine structures, including those with an azepane ring, metabolic stability can be variable and is often a key area of investigation.

The following table illustrates the metabolic stability of some representative structural analogues in liver microsomes, highlighting the range of observed stabilities.

CompoundTest SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Analogue A (Piperazin-1-ylpyridazine derivative)Human Liver Microsomes (HLM)~3High nih.gov
Analogue B (Piperazin-1-ylpyridazine derivative)Mouse Liver Microsomes (MLM)~2High nih.gov
Analogue C (Azepane derivative 1)Human Liver Microsomes (HLM)>60Low researchgate.net
Analogue D (Azepane derivative 2)Human Liver Microsomes (HLM)>60Low researchgate.net

Note: The data presented in this table is for structural analogues and not for 1-(Azepan-1-yl)propan-2-amine itself.

Identification and Characterization of In Vitro Metabolites

The identification of metabolites is crucial for understanding the biotransformation of a compound. In vitro systems are instrumental in generating and identifying these metabolites. For compounds containing an azepane ring and a secondary amine, several metabolic pathways are plausible.

Based on studies of analogous structures, the primary metabolites of this compound are likely to be products of oxidation and N-dealkylation. For example, the metabolism of a piperazin-1-ylpyridazine derivative in both human and mouse liver microsomes resulted in the formation of two main mono-hydroxylation products on the aromatic rings, as well as an N-oxidation product on one of the nitrogen atoms of the piperazine (B1678402) ring. nih.gov In another study involving a different azepane-containing compound, a slight metabolization led to the formation of an oxidized derivative. researchgate.net

The table below summarizes the types of in vitro metabolites that have been identified for structural analogues of this compound.

Parent CompoundMetabolite TypeMethod of IdentificationReference
Analogue A (Piperazin-1-ylpyridazine derivative)Mono-hydroxylationLC-MS/MS nih.gov
Analogue A (Piperazin-1-ylpyridazine derivative)N-oxidationLC-MS/MS nih.gov
Analogue C (Azepane derivative 1)Oxidized derivativeNot specified researchgate.net
Protonitazene (B12782313) (N,N-diethylaminoethyl analogue)N-desethylationLC-HRMS nih.govresearchgate.net
Protonitazene (N,N-diethylaminoethyl analogue)HydroxylationLC-HRMS nih.govresearchgate.net

Note: The data presented in this table is for structural analogues and not for this compound itself.

Enzymatic Pathways of Metabolism (e.g., N-dealkylation, oxidation)

The metabolism of amine-containing compounds is predominantly carried out by cytochrome P450 (CYP) enzymes. nih.gov The primary enzymatic pathways involved in the biotransformation of compounds structurally related to this compound are N-dealkylation and oxidation.

N-dealkylation is a common metabolic pathway for secondary and tertiary amines. nih.gov This process involves the removal of an alkyl group from the nitrogen atom. For this compound, this could potentially occur at the bond connecting the propyl group to the azepane nitrogen. Studies on protonitazene, which has a diethylaminoethyl group, have shown that N-desethylation is a significant metabolic pathway. nih.govresearchgate.net

Oxidation is another major route of metabolism. This can occur at several positions on the molecule. Hydroxylation of the azepane ring or the propyl chain is a likely metabolic transformation. Furthermore, N-oxidation of the nitrogen atom in the azepane ring can also occur, leading to the formation of an N-oxide metabolite. nih.gov The metabolism of alkyl amines can proceed through the formation of a secondary hydroxylamine, which can then be further metabolized. nih.gov

Comparison of Metabolic Profiles with Structural Analogues

The metabolic profile of a compound can be significantly influenced by minor structural modifications. Comparing the metabolism of this compound with its structural analogues provides valuable structure-metabolism relationships.

For instance, the replacement of a metabolically labile group with a more stable one is a common strategy in drug design. In the case of some bioactive compounds, the azepane ring has been identified as a potential site of metabolic instability. mdpi.com

A comparison between protonitazene and protonitazepyne, which differ in their amine moiety (diethylamine vs. pyrrolidine), revealed significant differences in their metabolic profiles. Protonitazene underwent extensive metabolism, including N-desethylation and hydroxylation, while protonitazepyne's metabolism was more limited, with the primary metabolite resulting from the oxidative cleavage of the pyrrolidine (B122466) ring. nih.govresearchgate.net This highlights how the nature of the cyclic amine can dramatically alter the metabolic fate of a molecule.

Similarly, in a series of piperazin-1-ylpyridazines, modifications to the aromatic rings attached to the core structure led to significant changes in metabolic stability, with some analogues showing a more than 50-fold improvement in their in vitro half-life. nih.gov This underscores the importance of the surrounding chemical environment on the metabolic stability of the core scaffold.

Future Research Directions and Translational Perspectives for 1 Azepan 1 Yl Propan 2 Amine

Design and Synthesis of Novel Derivatized Probes for Biological Research

The development of derivatized probes from the 1-(azepan-1-yl)propan-2-amine scaffold is a crucial step in elucidating its biological targets and mechanism of action. The synthesis of such probes would involve the strategic introduction of various functional groups to enable target engagement, visualization, and enrichment. These chemical biology tools are essential for the identification and validation of the molecular targets of novel compounds. researchgate.netnih.gov

Key strategies for the design and synthesis of these probes include:

Attachment of Reporter Tags: The amine functionality of this compound provides a convenient handle for the attachment of reporter tags such as fluorophores (e.g., rhodamine) or biotin. nih.gov The synthesis of a fluorescently labeled derivative would enable visualization of its subcellular localization and interaction with biological macromolecules using techniques like fluorescence microscopy. A biotinylated version would facilitate the isolation and identification of binding partners through affinity purification and subsequent mass spectrometry analysis.

Incorporation of Photoaffinity Labels: To covalently link the probe to its biological target upon photoactivation, photoaffinity labels such as azido or propargyl groups can be incorporated into the structure. mdpi.com This approach allows for the irreversible capture of the target protein, aiding in its identification.

Synthesis of Radiolabeled Analogues: The synthesis of radiolabeled versions of this compound, for instance with fluorine-18, would enable in vivo imaging studies using Positron Emission Tomography (PET). nih.gov This could provide valuable information on the biodistribution and target engagement of the compound in living organisms.

The synthesis of these derivatized probes would likely involve multi-step organic synthesis protocols, starting from the parent compound or its precursors. Careful consideration of the placement of the functional group is necessary to minimize disruption of the compound's original biological activity.

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against a specific biological target. enamine.net The inclusion of this compound and a library of its derivatives into HTS campaigns could lead to the discovery of novel hit compounds with therapeutic potential.

Key aspects of this integration include:

Scaffold Diversity: HTS libraries are designed to maximize chemical diversity to increase the probability of finding a hit for a given target. upenn.edu The this compound scaffold offers a distinct chemical space compared to more commonly used ring systems like piperidine (B6355638) or piperazine (B1678402), making it a valuable addition to screening collections.

Combinatorial Synthesis: To generate a library of derivatives for HTS, combinatorial chemistry approaches can be employed. By reacting the primary amine of this compound with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides), a large number of analogs can be synthesized efficiently.

Assay-Ready Plates: For efficient screening, these compound libraries would be formatted into assay-ready plates, typically in 384- or 1536-well formats, allowing for automated screening against a variety of biological assays. enamine.net

The data generated from HTS of a this compound-based library would provide valuable structure-activity relationship (SAR) information, guiding the optimization of hit compounds into lead candidates.

Advanced Chemical Biology Applications

Beyond initial screening, this compound and its derivatives can be utilized in more advanced chemical biology applications to dissect complex biological processes. These applications leverage the specific interactions of small molecules to probe and manipulate biological systems. researchgate.net

Potential advanced applications include:

Target Deconvolution: For derivatives of this compound that exhibit a desired phenotype in cell-based assays, identifying the specific protein target is a critical next step. Chemical proteomics approaches, using probes designed as described in section 8.1, can be employed for target identification and validation. nih.gov

Modulation of Protein-Protein Interactions: The scaffold could be elaborated to design molecules that specifically disrupt or stabilize protein-protein interactions (PPIs), which are implicated in numerous diseases.

Development of Targeted Protein Degraders: The this compound core could serve as a ligand for a protein of interest in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov

These advanced applications would not only deepen our understanding of the biological roles of the targets of this compound but also open up new avenues for therapeutic intervention.

Mechanistic Pharmacological Investigations

A thorough investigation of the pharmacological mechanisms of this compound and its analogs is essential for their development as therapeutic agents. This involves detailed studies to understand how these compounds interact with their biological targets and the downstream consequences of these interactions.

A notable example of a related structure is the class of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which have been identified as inhibitors of the glycine (B1666218) transporter 1 (GlyT1). researchgate.netnih.gov Inhibition of GlyT1 increases the concentration of glycine in the synaptic cleft, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is of significant interest for the treatment of central nervous system (CNS) disorders like schizophrenia. researchgate.net

Future mechanistic studies on this compound derivatives should include:

Receptor Binding Assays: To determine the binding affinity and selectivity of the compounds for their primary target and a panel of other receptors, enzymes, and ion channels.

Functional Assays: To characterize the functional activity of the compounds, for example, as inhibitors or activators of their target. In the case of GlyT1 inhibitors, this would involve measuring glycine uptake in cells expressing the transporter. researchgate.net

In Vivo Pharmacodynamic Studies: To assess the effects of the compounds on relevant biomarkers and physiological endpoints in animal models of disease. For GlyT1 inhibitors, this could involve measuring changes in brain glycine levels and assessing behavioral outcomes in models of psychosis. researchgate.net

A comprehensive understanding of the mechanistic pharmacology of this compound and its derivatives will be critical for advancing these compounds towards clinical development.

Q & A

Q. What computational methods model the conformational dynamics of this compound?

  • Methodological Answer : Perform molecular dynamics simulations (GROMACS or AMBER) in explicit solvent (water/ethanol) to analyze ring puckering and amine group orientation. DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces for reactivity hotspots. Compare with crystallographic data refined via SHELXL .

Q. What regulatory considerations apply to the research use of this compound?

  • Methodological Answer : Check national controlled substance lists (e.g., China’s 2024 Non-Medicinal Narcotics Catalog or the UK Misuse of Drugs Act). Secure DEA/FDA approvals if the compound shares structural motifs with scheduled drugs (e.g., benzofuranyl amines in ). Maintain audit trails for synthesis and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.